

# X-ray Crystal Structure of Tricyclohexylmethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: *B107322*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structure of **tricyclohexylmethanol**. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state conformation of this molecule. This document outlines the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.

## Introduction

**Tricyclohexylmethanol**, a tertiary alcohol with the chemical formula  $(C_6H_{11})_3COH$ , is a sterically hindered molecule. Its three bulky cyclohexyl groups attached to the carbinol carbon atom impose significant conformational constraints. Understanding the three-dimensional arrangement of atoms in the solid state through X-ray crystallography is crucial for comprehending its physical and chemical properties, potential intermolecular interactions, and for applications in materials science and rational drug design where it might be used as a bulky, non-polar moiety.

The crystal structure of **tricyclohexylmethanol** has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 650234. While the full crystallographic information file (CIF) containing detailed atomic coordinates and structure factors is accessible through the CCDC, this guide summarizes the key crystallographic parameters and provides a generalized, yet detailed, experimental protocol for such a structure determination.

## Crystallographic Data

The following tables summarize the key crystallographic data for **tricyclohexylmethanol**. This data is essential for understanding the packing of the molecules in the crystal lattice and for computational modeling studies.

Table 1: Crystal Data and Structure Refinement Details for **Tricyclohexylmethanol**

Parameter	Value
Empirical Formula	C <sub>19</sub> H <sub>34</sub> O
Formula Weight	278.47 g/mol
Temperature	Data typically collected at low temperatures (e.g., 100 K or 293 K)
Wavelength	MoK $\alpha$ radiation ( $\lambda = 0.71073 \text{ \AA}$ ) is commonly used
Crystal System	To be determined from diffraction data (e.g., Monoclinic, Orthorhombic)
Space Group	To be determined from systematic absences in the diffraction data
Unit Cell Dimensions	
a	Value in $\text{\AA}$
b	Value in $\text{\AA}$
c	Value in $\text{\AA}$
$\alpha$	Value in $^\circ$
$\beta$	Value in $^\circ$
$\gamma$	Value in $^\circ$
Volume	Value in $\text{\AA}^3$
Z (Molecules per unit cell)	Integer value
Calculated Density	Value in $\text{Mg/m}^3$
Absorption Coefficient	Value in $\text{mm}^{-1}$
F(000)	Integer value
Data Collection	
Crystal Size	Dimensions in mm
$\theta$ range for data collection	Range in $^\circ$

Index Ranges	h, k, l ranges
Reflections Collected	Total number
Independent Reflections	Number and R(int)
Refinement	
Refinement Method	Full-matrix least-squares on F <sup>2</sup>
Data / Restraints / Parameters	Number of data points, restraints, and refined parameters
Goodness-of-fit on F <sup>2</sup>	Value close to 1
Final R indices [ $I > 2\sigma(I)$ ]	R1 and wR2 values
R indices (all data)	R1 and wR2 values
Largest Diff. Peak and Hole	Values in e.Å <sup>-3</sup>

Note: Specific values for unit cell dimensions, space group, and refinement statistics are contained within the Crystallographic Information File (CIF) for CCDC deposition 650234, which should be consulted for precise data.

## Experimental Protocols

The determination of the crystal structure of a small molecule like **tricyclohexylmethanol** via single-crystal X-ray diffraction involves a series of well-defined steps. The following is a detailed, representative protocol.

## Synthesis and Crystallization

High-purity **tricyclohexylmethanol** is required for growing single crystals suitable for X-ray diffraction. The compound can be synthesized through the Grignard reaction of dicyclohexyl ketone with cyclohexylmagnesium bromide.

Crystallization Protocol: Single crystals of **tricyclohexylmethanol** are typically grown by slow evaporation of a saturated solution.

- **Solvent Selection:** A suitable solvent or solvent mixture is chosen in which **tricyclohexylmethanol** has moderate solubility. Common solvents for non-polar molecules include hexane, ethanol, or ethyl acetate.
- **Preparation of Saturated Solution:** A saturated solution of **tricyclohexylmethanol** is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
- **Slow Evaporation:** The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-ordered single crystals.

## Single-Crystal X-ray Diffraction Data Collection

- **Crystal Mounting:** A suitable single crystal, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., MoK $\alpha$  radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.
- **Unit Cell Determination:** A series of initial diffraction images are collected to determine the unit cell parameters and the crystal lattice symmetry.
- **Full Data Collection Strategy:** A strategy for collecting a complete dataset is calculated by the diffractometer software. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam to measure the intensities of a large number of unique reflections.

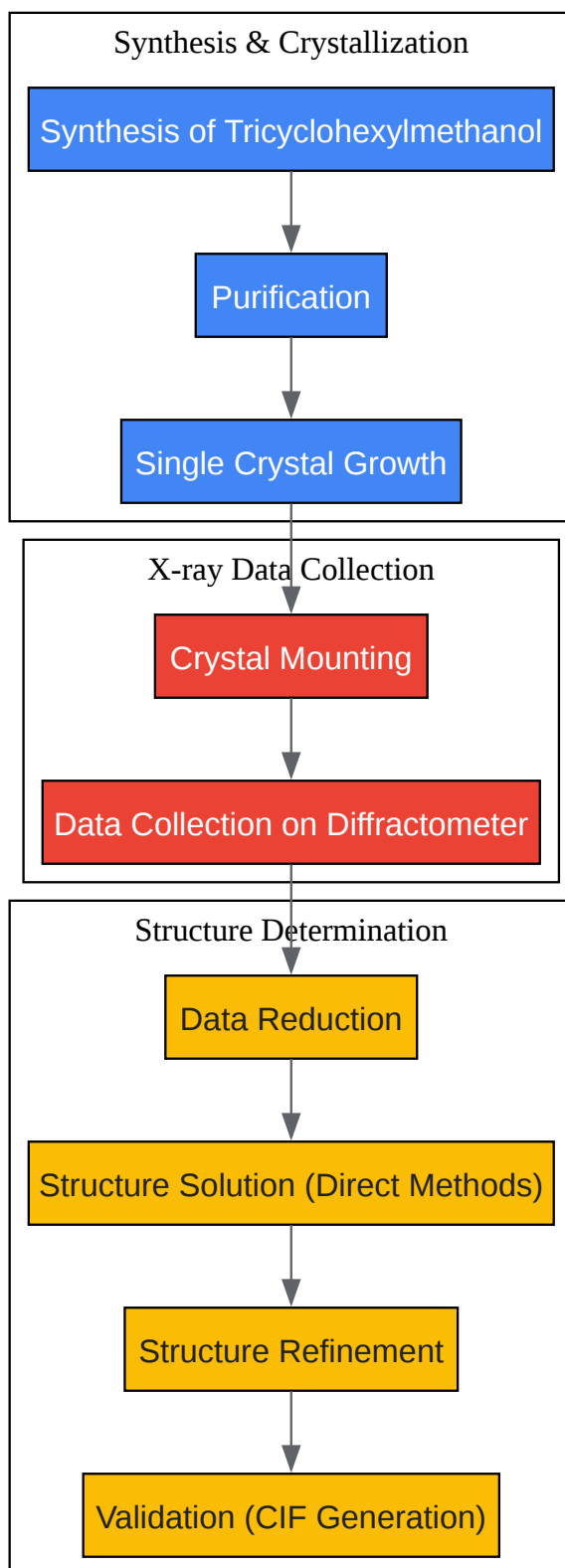
## Structure Solution and Refinement

- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the initial positions of the non-hydrogen atoms.
- **Structure Refinement:** The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

## Visualizations

The following diagrams illustrate the logical workflow of the experimental process for determining the crystal structure of **tricyclohexylmethanol**.



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Caption: Experimental workflow for X-ray crystal structure determination.



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Caption: Data processing and structure refinement workflow.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)